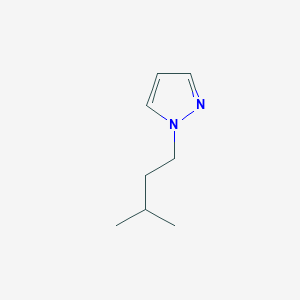

1-异戊基-1H-吡唑

描述

1-Isopentyl-1H-pyrazole is a chemical compound with the IUPAC name 1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole . It has a molecular weight of 264.18 .

Molecular Structure Analysis

The 1-Isopentyl-1H-pyrazole molecule contains a total of 24 bonds. There are 10 non-H bonds, 5 multiple bonds, 3 rotatable bonds, 5 aromatic bonds, 1 five-membered ring, and 1 Pyrazole .Chemical Reactions Analysis

Pyrazole-containing compounds are influential families of N-heterocycles due to their applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .Physical And Chemical Properties Analysis

1-Isopentyl-1H-pyrazole has a molecular weight of 264.18 . Pyrazole is a π-excessive heterocycle and contains two nitrogen atoms; pyrrole type and pyridine type, at positions 1 and 2 .科学研究应用

生物活性

1-异戊基-1H-吡唑作为吡唑家族的一部分,在各种生物活性应用中显示出潜力。吡唑以其在开发具有降糖、镇痛、抗炎、抗菌、抗抽搐、抗抑郁、抗分枝杆菌、抗氧化、抗病毒、杀虫和抗肿瘤活性的化合物中的作用而闻名。这些发现对于新型小分子药物的合理设计具有重要意义(Ş. Küçükgüzel & Sevil Şenkardeş, 2015)。

合成应用

1-异戊基-1H-吡唑已参与创新的合成方法。一项研究重点介绍了吡唑的绿色保护、热异构化和四氢吡喃基吡唑的去保护,重点关注高产率、一锅法合成3(5)-烷基吡唑,包括异戊基衍生物。这种技术对于大规模合成具有不同功能的吡唑衍生物是有价值的(B. M. Ahmed & Gellert Mezei, 2015)。

生物医学应用

包括1-异戊基-1H-吡唑在内的吡唑[3,4-b]吡啶类化合物已广泛研究其生物医学应用。这些化合物呈现两种互变异构体形式,并已在超过30万个结构中进行探索,包括超过5500个参考文献和2400项专利。它们的生物医学应用涵盖了广泛的治疗领域(Ana Donaire-Arias et al., 2022)。

抗菌活性

1-异戊基-1H-吡唑衍生物在抗菌活性中显示出潜力。研究报告合成新型吡唑衍生物并对其针对各种细菌菌株的测试,表明其作为有效抗菌剂的潜力(A. Pareek et al., 2015)。

抗肿瘤活性

已注意到1-异戊基-1H-吡唑及相关化合物具有抗肿瘤活性。吡唑衍生物已被探索其在癌症治疗中的有效性,一些化合物已达到临床前或初期临床试验阶段。吡唑作为药物设计中的引物化合物的多功能性突显了其在应对细胞增殖性疾病中的潜力(S. Kumari, S. Paliwal, & R. Chauhan, 2014)。

配位聚合物和晶体工程

1-异戊基-1H-吡唑已用于构建配位聚合物,在金属配位和氢键形成中发挥双重作用。这些由氢键和π-π堆积稳定的聚合网络展示了基于吡唑的分子在晶体工程中的实用性(S. Sengupta et al., 2012)。

混合化合物的合成

包括1-异戊基-1H-吡唑在内的吡唑衍生物已用于合成具有增强生物活性的混合化合物。研究已探索吡唑-苯并呋喃杂化物的合成,揭示了其显著的抗菌性能,并为结构-活性关系提供了见解(S. Sanad, Demiana H. Hanna, & Ahmed E. M. Mekky, 2019)。

作用机制

Target of Action

It’s known that pyrazole derivatives have a wide range of biological activities and can interact with multiple receptors . Indole derivatives, which are structurally similar to pyrazoles, have been found to bind with high affinity to multiple receptors .

Mode of Action

Pyrazole derivatives are known for their diverse biological activities, suggesting that they may interact with their targets in a variety of ways .

Biochemical Pathways

It’s known that pyrazole and indole derivatives can influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

A study on 1h-pyrazole analogs as epidermal growth factor receptor (egfr) inhibitors revealed promising admet features .

Result of Action

Pyrazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It’s known that the biological activity of pyrazole derivatives can be influenced by a variety of factors .

安全和危害

未来方向

Pyrazole-containing compounds have been the focus of significant research due to their diverse structural significance and biological activities . The synthesis of structurally diverse pyrazole derivatives is highly desirable, and researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

属性

IUPAC Name |

1-(3-methylbutyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-8(2)4-7-10-6-3-5-9-10/h3,5-6,8H,4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCXTQFGXVIBOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20618924 | |

| Record name | 1-(3-Methylbutyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isopentyl-1H-pyrazole | |

CAS RN |

847818-51-3 | |

| Record name | 1-(3-Methylbutyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromo-1H-benzo[d][1,2,3]triazole](/img/structure/B1342952.png)

![5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1342964.png)

![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B1342969.png)

![5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide](/img/structure/B1342981.png)